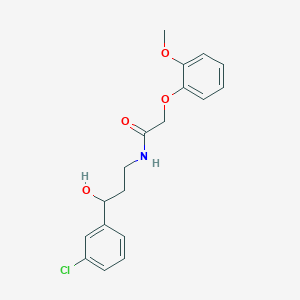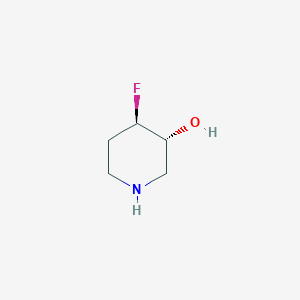![molecular formula C15H15N5O4S B2473667 3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)propanamide CAS No. 2034272-33-6](/img/structure/B2473667.png)
3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound appears to contain a dihydropyrimidinone group and a thienopyrimidinone group. Dihydropyrimidinones are a class of compounds that have been utilized in the synthesis of various bioactive molecules . Thienopyrimidinones, on the other hand, are less common but are likely to contribute interesting properties to the molecule.
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the dihydropyrimidinone and thienopyrimidinone rings, as well as any substituents on these rings. For example, the compound is likely to have a high melting point due to the presence of the aromatic rings .Aplicaciones Científicas De Investigación
Synthesis and Structural Studies
The synthesis of complex pyrimidine derivatives, including those structurally related to the specified compound, has been extensively studied. For example, research has been conducted on synthesizing and evaluating novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents, illustrating the compound's role in medicinal chemistry (Rahmouni et al., 2016). Another study focused on the convenience of cyanamide as a building block to synthesize 4-aryl-2-cyanoimino-3,4-dihydro-1H-pyrimidine systems, highlighting the compound's versatility in heterocyclic chemistry (Hulme et al., 2008).
Biological Applications and Activity Studies
Several studies have explored the biological applications of pyrimidine derivatives. A notable example is the design, synthesis, and antiproliferative activity study of N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide, demonstrating significant anticancer activity (Huang et al., 2020). This study underscores the compound's potential in developing new cancer therapies.
Chemical Reactivity and Modification
Research into the chemical reactivity and modification of pyrimidine derivatives offers insights into creating novel compounds with enhanced properties. For instance, studies have shown the efficient conversion of ethyl 3,4-dihydropyrimidin-2(1H)-one-5-carboxylates to their corresponding ethyl pyrimidin-2(1H)-one-5-carboxylates, revealing important aspects of pyrimidine chemistry and potential for creating new molecules (Memarian et al., 2009).
Antiallergenic and Antimicrobial Potential
The antiallergenic and antimicrobial potential of pyrimidine derivatives, including those structurally similar to the specified compound, has been investigated. A study on the synthesis of 3,4-dihydro-4-oxothieno[2,3-d]pyrimidine-2-carboxylates as antiallergy agents highlights the therapeutic potential of these compounds (Temple et al., 1979). Additionally, the synthesis and antibacterial evaluation of 3,4-dihyhdropyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin-4-ones demonstrate the antimicrobial applications of pyrimidine derivatives (Kostenko et al., 2008).
Propiedades
IUPAC Name |
3-(2,4-dioxopyrimidin-1-yl)-N-[2-(4-oxothieno[3,2-d]pyrimidin-3-yl)ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O4S/c21-11(1-5-19-6-2-12(22)18-15(19)24)16-4-7-20-9-17-10-3-8-25-13(10)14(20)23/h2-3,6,8-9H,1,4-5,7H2,(H,16,21)(H,18,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMMHFDNAXXBUDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)NC1=O)CCC(=O)NCCN2C=NC3=C(C2=O)SC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1,3-thiazol-2-yl]-N-phenylamine](/img/structure/B2473584.png)
![4-(N-cyclohexyl-N-ethylsulfamoyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2473586.png)

![2-Benzyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride](/img/no-structure.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2473596.png)
![7-[Pyridin-3-yl-[3-(trifluoromethyl)anilino]methyl]quinolin-8-ol](/img/structure/B2473598.png)


![5-[3-(Trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2473602.png)
![3-ethyl-1,7-dimethyl-8-(1-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2473603.png)
![Methyl 3-[(3-chloro-4-methylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2473604.png)
![2-[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2473607.png)